5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-Bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and phenyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Bromination: Introduction of the bromine atom is usually done via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Phenylation: The phenyl groups can be introduced through Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
5-(4-Methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H11BrN2OS |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-8-6-12(7-9-13)15-10-23-17-16(15)18(22)21(11-20-17)14-4-2-1-3-5-14/h1-11H |
InChI Key |
YNPJWAYRDDIFNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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